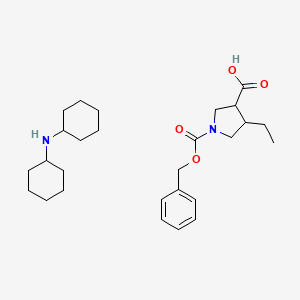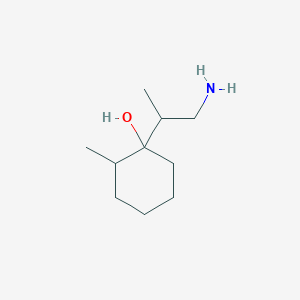
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt” is a complex organic compound with a three-dimensional structure. Let’s break down its components:
(3R,4S): Refers to the stereochemistry of the compound, indicating the arrangement of substituents around the asymmetric carbon atoms.
Benzyloxycarbonyl (Cbz) group: . It consists of a benzyloxy (C₆H₅O) moiety attached to a carbonyl group (C=O).
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps, including the protection of functional groups, cyclization, and salt formation. Specific synthetic routes may vary, but a common approach includes:
Protection of the carboxylic acid group: The carboxylic acid is protected using the benzyloxycarbonyl (Cbz) group.
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Salt Formation: The final compound is obtained as a dicyclohexylamine salt.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to yield the desired product.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: Removal of the benzyloxycarbonyl group under acidic conditions.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Reactions at the carboxylic acid or amine groups.
Hydrolysis: Acidic conditions (e.g., HCl, H₂SO₄).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, alcohols).
- Hydrolysis yields the unprotected amino acid.
- Reduction leads to the corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies involving amino acids and their derivatives.
Medicine: As a potential drug candidate or intermediate.
Industry: For the synthesis of specialized molecules.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C27H42N2O4 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2 |
Clave InChI |
XQYOTLNAUVFWHH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)




![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)


![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
